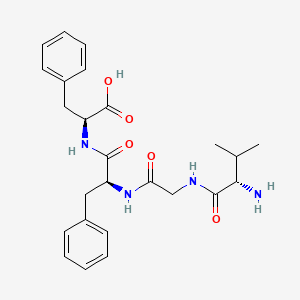

H-Val-Gly-Phe-Phe-OH

Description

H-Val-Gly-Phe-Phe-OH is a tetrapeptide composed of valine (Val), glycine (Gly), and two phenylalanine (Phe) residues. These peptides are typically synthesized via solid-phase or solution-phase methods, often involving carbodiimide coupling agents like EDC.HCl and HOBt . Their applications span biochemical research, enzyme substrate studies, and drug development.

Properties

CAS No. |

121139-01-3 |

|---|---|

Molecular Formula |

C25H32N4O5 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C25H32N4O5/c1-16(2)22(26)24(32)27-15-21(30)28-19(13-17-9-5-3-6-10-17)23(31)29-20(25(33)34)14-18-11-7-4-8-12-18/h3-12,16,19-20,22H,13-15,26H2,1-2H3,(H,27,32)(H,28,30)(H,29,31)(H,33,34)/t19-,20-,22-/m0/s1 |

InChI Key |

YIECEDXLXIGTHX-ONTIZHBOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Val-Gly-Phe-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly used. The synthesis proceeds as follows:

Coupling: The first amino acid (valine) is attached to the resin.

Deprotection: The Fmoc group is removed using a base such as piperidine.

Coupling: The next amino acid (glycine) is added using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Repetition: Steps 2 and 3 are repeated for phenylalanine and phenylalanine.

Industrial Production Methods

Industrial production of this compound can involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically modified organisms, followed by purification .

Chemical Reactions Analysis

Types of Reactions

H-Val-Gly-Phe-Phe-OH can undergo various chemical reactions, including:

Oxidation: The phenylalanine residues can be oxidized to form quinones.

Reduction: Reduction of disulfide bonds if present.

Substitution: Nucleophilic substitution reactions at the amino or carboxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or periodate can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

Oxidation: Formation of quinones from phenylalanine.

Reduction: Cleavage of disulfide bonds.

Substitution: Formation of amides or esters.

Scientific Research Applications

H-Val-Gly-Phe-Phe-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide self-assembly and nanostructure formation.

Biology: Investigated for its role in protein-protein interactions and cellular signaling.

Medicine: Explored for drug delivery systems and as a component of biomaterials for tissue engineering.

Industry: Utilized in the development of hydrogels and nanomaterials for various applications

Mechanism of Action

The mechanism of action of H-Val-Gly-Phe-Phe-OH involves its ability to self-assemble into nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the formation of stable nanostructures that can encapsulate and deliver therapeutic agents. The phenylalanine residues play a crucial role in the self-assembly process .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between H-Val-Gly-Phe-Phe-OH and analogous peptides:

Key Research Findings

Protective Groups Matter : Z-protected analogs (e.g., Z-Val-Gly-Phe-OH) show improved synthetic yields but necessitate additional deprotection steps .

Residue Substitution Alters Properties : Replacing Val with Gly (as in H-Gly-Phe-Phe-OH) reduces hydrophobicity (lower LogP) compared to H-Val-Phe-OH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.